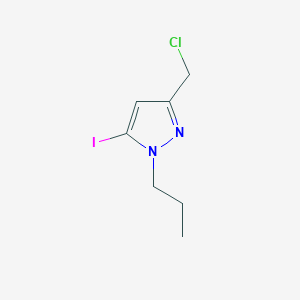
3-(Chloromethyl)-5-iodo-1-propylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-5-iodo-1-propylpyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a chloromethyl group at position 3, an iodine atom at position 5, and a propyl group at position 1
Métodos De Preparación
The synthesis of 3-(Chloromethyl)-5-iodo-1-propylpyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-(chloromethyl)-1-propylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
3-(Chloromethyl)-5-iodo-1-propylpyrazole undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The chloromethyl group at position 3 can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted derivatives. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The iodine atom at position 5 can be oxidized to form iodinated derivatives. Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, and potassium permanganate are commonly used in these reactions.
Reduction Reactions: The compound can also undergo reduction reactions to form dehalogenated derivatives. Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine can yield an aminomethyl derivative, while oxidation of the iodine atom can produce an iodinated pyrazole derivative.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems. Its unique functional groups allow for further modifications and derivatizations, making it a versatile building block in organic synthesis.
Biology: Pyrazole derivatives, including 3-(Chloromethyl)-5-iodo-1-propylpyrazole, have shown promising biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties. These activities make them potential candidates for the development of new therapeutic agents.
Medicine: The compound’s structural features enable it to interact with various biological targets, including enzymes and receptors. This interaction can lead to the development of novel drugs for the treatment of diseases such as cancer, infectious diseases, and inflammatory disorders.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-5-iodo-1-propylpyrazole is primarily based on its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom can participate in halogen bonding interactions, which can enhance the compound’s binding affinity to its targets. Additionally, the propyl group can contribute to the compound’s lipophilicity, facilitating its penetration into biological membranes.
The molecular targets and pathways involved in the compound’s action depend on its specific application. For example, in antimicrobial applications, the compound may target bacterial cell wall synthesis or disrupt membrane integrity. In anti-inflammatory applications, it may inhibit the activity of pro-inflammatory enzymes or modulate signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
3-(Chloromethyl)-5-iodo-1-propylpyrazole can be compared with other similar compounds, such as 3-(Chloromethyl)-1-propylpyrazole and 5-Iodo-1-propylpyrazole.
3-(Chloromethyl)-1-propylpyrazole: This compound lacks the iodine atom at position 5, which may result in different reactivity and biological activity. The absence of the iodine atom can affect the compound’s ability to participate in halogen bonding interactions and may alter its binding affinity to molecular targets.
5-Iodo-1-propylpyrazole: This compound lacks the chloromethyl group at position 3, which can impact its reactivity in nucleophilic substitution reactions. The absence of the chloromethyl group may reduce the compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes.
The uniqueness of this compound lies in the presence of both the chloromethyl and iodine functional groups, which provide a combination of reactivity and binding interactions that can be exploited for various applications.
Propiedades
IUPAC Name |
3-(chloromethyl)-5-iodo-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClIN2/c1-2-3-11-7(9)4-6(5-8)10-11/h4H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBBYUSCLVUAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)CCl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
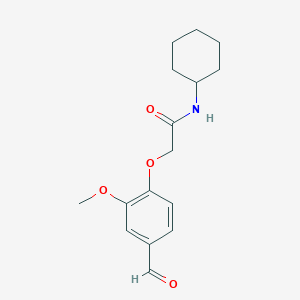
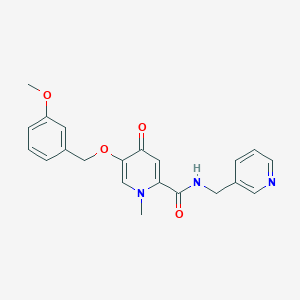

![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2606636.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2606637.png)

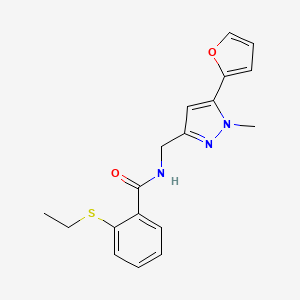
![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)
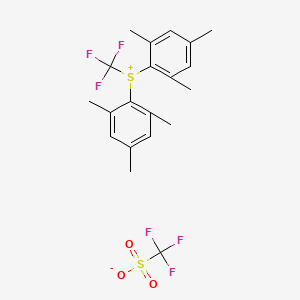
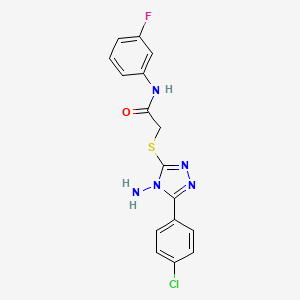
![N-(3-fluoro-4-methylphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2606647.png)
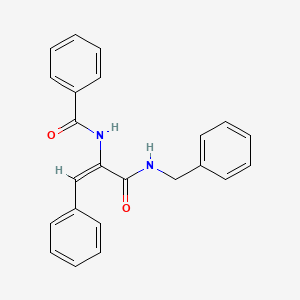
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2606650.png)
